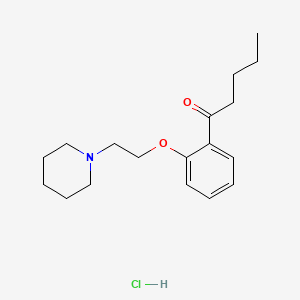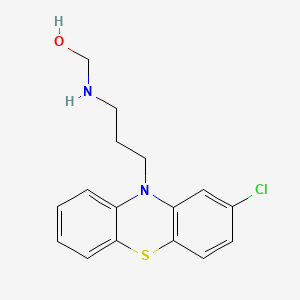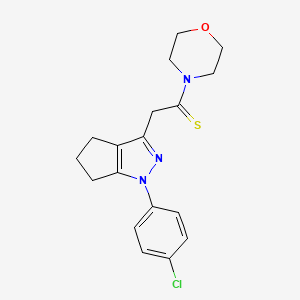
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- is a complex organic compound with a unique structure that combines a morpholine ring with a chlorophenyl group and a cyclopentapyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- typically involves multiple steps. One common method starts with the preparation of the cyclopentapyrazole core, followed by the introduction of the p-chlorophenyl group through a substitution reaction. The final step involves the attachment of the morpholine ring via a thioacetyl linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Morpholine, 4-[(4-chlorophenyl)sulfonyl]-: This compound shares the morpholine and chlorophenyl groups but differs in the presence of a sulfonyl linkage instead of a thioacetyl group.
Thiazoles: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
Morpholine, 4-((1-(p-chlorophenyl)-1,4,5,6-tetrahydro-3-cyclopentapyrazolyl)thioacetyl)- is unique due to its combination of structural features, which confer specific chemical and biological properties
属性
CAS 编号 |
21484-48-0 |
|---|---|
分子式 |
C18H20ClN3OS |
分子量 |
361.9 g/mol |
IUPAC 名称 |
2-[1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C18H20ClN3OS/c19-13-4-6-14(7-5-13)22-17-3-1-2-15(17)16(20-22)12-18(24)21-8-10-23-11-9-21/h4-7H,1-3,8-12H2 |
InChI 键 |
KJSVJCYNBUTMLM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)N(N=C2CC(=S)N3CCOCC3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


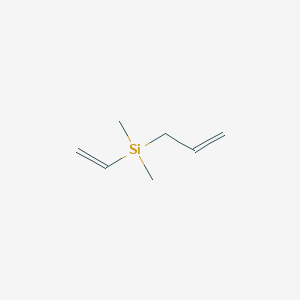
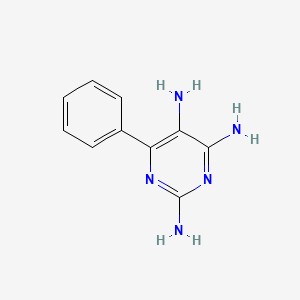
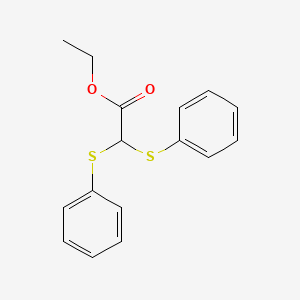
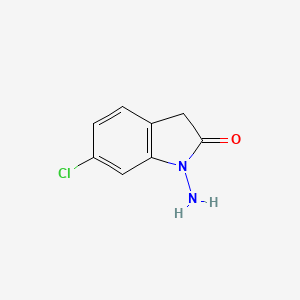
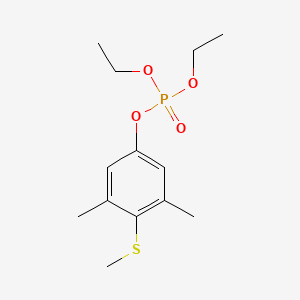


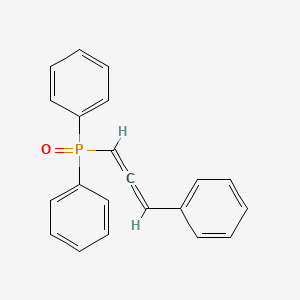

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
